molecular formula C16H18FN3O3 B3007881 3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021040-14-1

3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B3007881
CAS RN: 1021040-14-1
M. Wt: 319.336
InChI Key: VSTKVNBBONFOAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been explored in the context of developing new pharmacologically active compounds. In one study, a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized . The synthesis involved the use of the Strecker reaction, which is a versatile method for the preparation of α-amino acids. This reaction was adapted to create the spiroconnected N-alkoxyalkylpiperidine hydantoins, which are a key structural feature of these compounds . The synthesis aimed to explore the structure–activity relationship, particularly for anticonvulsant activity.

Molecular Structure Analysis

The molecular structure of the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives is characterized by the presence of a spirocyclic system, which includes a hydantoin moiety and a piperidine ring. This unique arrangement is thought to contribute to the biological activity of these compounds. The presence of various substituents, such as the 8-amino group and the 2-(4-fluorophenoxy)ethyl side chain, plays a crucial role in the pharmacological properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of these derivatives is influenced by their functional groups. The amide and sulfonamide bonds present in some of the synthesized compounds were found to exhibit moderate protective effects in seizure-induced models, suggesting that these functional groups are reactive sites that may interact with biological targets . The synthesis process itself, involving the Strecker reaction, indicates that the compounds can participate in reactions typical for nitriles and aldehydes, which are intermediates in the Strecker synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives are not explicitly detailed in the provided data. However, it can be inferred that the lipophilicity introduced by the fluorophenoxy group and the rigidity of the spirocyclic system could affect the compounds' solubility, stability, and ability to cross biological membranes, which are important factors for their pharmacological activity . The myelostimulating activity observed in some derivatives suggests that these compounds can interact with biological systems, influencing the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis .

Scientific Research Applications

Anxiolytic Drugs and Their Mechanism

3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of drugs known for their anxiolytic properties. Notably, it's part of the azaspirodecanedione group, where buspirone is a prime example. This group is recognized for its distinctive properties, including non-addictive nature, minimal interaction with alcohol, no impairment of driving-related skills, and effectiveness in treating anxiety. These attributes potentially mark a breakthrough in anxiolytic drug development (Goldberg, 1984).

Environmental Presence and Toxicity

The compound falls within the category of chemicals that have shown potential as environmental contaminants, although its specific behavior and effects in ecosystems warrant further research. It's crucial to understand how such compounds interact with natural systems and their potential risks to both the environment and human health (Haman et al., 2015; Zuiderveen et al., 2020).

Industrial Applications and Concerns

Compounds like this compound are often employed in various industrial applications, such as flame retardants and preservatives. However, the stability and persistence of these compounds, especially when halogenated, pose significant concerns due to their potential health risks and environmental impact. Monitoring their presence in industrial settings and understanding their behavior is essential for ensuring safety and mitigating risks (Zuiderveen et al., 2020; Carles et al., 2017; McGregor, 2007).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have been evaluated for their possible anticonvulsant activity by maximal electroshock seizure (MES) test .

Future Directions

The future directions for this compound could involve further studies on its potential applications, such as its anticonvulsant activity . Additionally, more research could be conducted to fully understand its physical and chemical properties.

properties

IUPAC Name

3-ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-2-20-14(22)16(18-15(20)23)7-9-19(10-8-16)13(21)11-5-3-4-6-12(11)17/h3-6H,2,7-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTKVNBBONFOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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